Rhodanine, 3-(1-naphthyl)-

Vue d'ensemble

Description

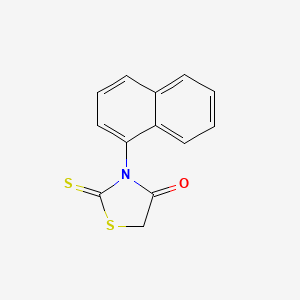

Rhodanine, 3-(1-naphthyl)- is a heterocyclic compound belonging to the thiazolidinone family. It features a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rhodanine, 3-(1-naphthyl)- can be synthesized through various methods. One common approach involves the reaction of 1-naphthylamine with carbon disulfide and chloroacetic acid in the presence of a base. This reaction proceeds via the formation of an intermediate dithiocarbamate, which then cyclizes to form the rhodanine ring . Another method involves the use of microwave-assisted Knoevenagel condensation, which offers a highly efficient and rapid synthesis of rhodanine derivatives .

Industrial Production Methods: Industrial production of rhodanine derivatives often employs green chemistry techniques to enhance efficiency and reduce environmental impact. Methods such as aqueous medium synthesis, ionic liquid, microwave, ultrasonic irradiation, and solvent-free methods are commonly used . These techniques not only improve yield but also minimize the use of hazardous solvents and reagents.

Analyse Des Réactions Chimiques

Types of Reactions: Rhodanine, 3-(1-naphthyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in nucleophilic addition reactions due to the electrophilic nature of the carbonyl group at position 4 .

Common Reagents and Conditions: Common reagents used in the reactions of rhodanine derivatives include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . These reactions are typically carried out under mild conditions to preserve the integrity of the rhodanine ring.

Major Products Formed: The major products formed from the reactions of rhodanine, 3-(1-naphthyl)- include various substituted rhodanine derivatives. These products often exhibit enhanced biological activities and are used in the development of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Biological Activities and Mechanisms

Rhodanine derivatives, including Rhodanine, 3-(1-naphthyl)-, exhibit a range of biological activities:

- Aldose Reductase Inhibition : Studies have shown that rhodanine derivatives can inhibit aldose reductase (ALR), an enzyme implicated in diabetic complications. For instance, certain derivatives demonstrated potent inhibitory effects against ALR1 and ALR2, with IC50 values significantly lower than standard inhibitors like valproic acid and sulindac . The binding interactions within the active site of these enzymes were elucidated through molecular docking studies, revealing critical hydrogen bonding and π–π interactions that contribute to their inhibitory potential.

- Antimicrobial Properties : Rhodanine derivatives have also been evaluated for their antimicrobial activity against various strains of bacteria and yeast. Compounds modified with specific structural features exhibited enhanced activity against Gram-positive bacteria while maintaining low cytotoxicity against human immune cell lines. The presence of lipophilic aromatic moieties, such as naphthalene, was found to improve antibacterial efficacy .

- Anticancer Activity : Recent research has highlighted the anticancer potential of rhodanine derivatives. For example, a series of benzimidazole-rhodanine conjugates showed significant cytotoxicity against human cancer cell lines, including MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia). One compound demonstrated an IC50 value as low as 1.2 µM against multiple cancer cell lines, indicating selective toxicity towards cancer cells while sparing normal fibroblasts .

Structure-Activity Relationship Studies

Understanding how structural modifications affect biological activity is crucial for optimizing the efficacy of rhodanine derivatives:

- Substituent Effects : Research indicates that the size and nature of substituents at the N-3 position of the rhodanine ring significantly influence activity. Small hydrophobic groups enhance anticancer activity, while larger substituents tend to decrease potency due to steric hindrance .

- Synergistic Effects : The incorporation of specific functional groups has been shown to create synergistic effects that boost biological activity. For example, the combination of a carboxymethyl group at N-3 with a phenylene spacer resulted in enhanced antimicrobial properties .

Summary of Key Findings

The following table summarizes the findings related to the applications of Rhodanine, 3-(1-naphthyl)-:

| Application | Activity | Key Findings |

|---|---|---|

| Aldose Reductase Inhibition | Potent inhibitor | Compounds showed IC50 values lower than standard drugs; binding interactions analyzed. |

| Antimicrobial Activity | Effective against Gram-positive bacteria | Structural modifications improved activity; low cytotoxicity observed in human cells. |

| Anticancer Activity | Cytotoxic towards cancer cell lines | Selective toxicity noted; some compounds showed IC50 values in low micromolar range. |

Case Studies

Several case studies have been conducted to explore the efficacy and safety profiles of rhodanine derivatives:

- A study involving the synthesis and evaluation of new rhodanine derivatives demonstrated significant inhibition against aldose reductase enzymes, suggesting their potential therapeutic use in managing diabetic complications .

- Another investigation into the anticancer properties of rhodanine conjugates revealed promising results against various cancer cell lines, highlighting the importance of structural optimization in enhancing therapeutic efficacy .

Mécanisme D'action

The mechanism of action of rhodanine, 3-(1-naphthyl)- involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as carbonic anhydrase and aldose reductase, which are involved in critical biological pathways . The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its therapeutic effects . Molecular docking studies have provided insights into the binding interactions and the structural basis for its inhibitory activity .

Comparaison Avec Des Composés Similaires

Rhodanine, 3-(1-naphthyl)- is unique among rhodanine derivatives due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include 5-benzylidene rhodanine, 3-ethyl rhodanine, and 2-thiohydantoin derivatives . These compounds share the rhodanine core structure but differ in their substituents, leading to variations in their biological activities and applications .

Activité Biologique

Rhodanine, 3-(1-naphthyl)-, is a compound that belongs to the rhodanine family, known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including anticancer, antimicrobial, and antidiabetic effects, supported by various studies and research findings.

Overview of Rhodanine Derivatives

Rhodanines are characterized by a five-membered ring containing sulfur and nitrogen atoms. The introduction of different substituents can significantly alter their biological activity. Rhodanine derivatives have been explored for their potential in treating various diseases, including cancer and diabetes.

Anticancer Activity

Research has shown that rhodanine derivatives exhibit significant anticancer properties. For instance, a study evaluated several 3-substituted rhodanines against human cancer cell lines:

- MCF-7 (Breast Cancer) : Compound with an IC50 of 64.4 µg/mL demonstrated moderate cytotoxicity.

- K562 (Leukemia) : Some derivatives showed IC50 values ranging from 11.10 to 14.60 µg/mL, indicating potent activity compared to cisplatin (IC50 = 4.78 µg/mL) .

The structure-activity relationship (SAR) studies revealed that increasing the size of substituents often led to decreased activity due to steric hindrance. For example, the introduction of bulky groups reduced the efficacy of certain compounds against cancer cell lines .

Table 1: Anticancer Activity of Selected Rhodanine Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 1 | MCF-7 | 64.4 | |

| Compound 2 | K562 | 11.10 | |

| Compound 3 | K562 | 14.60 | |

| Cisplatin | K562 | 4.78 |

Antimicrobial Properties

Rhodanine derivatives have also been investigated for their antimicrobial activities. The presence of specific functional groups in the rhodanine structure can enhance its interaction with microbial targets:

- A study indicated that compounds with a carboxymethyl group at the N-3 position exhibited improved antibacterial activity against various Gram-positive bacteria .

- The modification of substituents at the C-5 position has been shown to influence the selectivity and potency against specific pathogens .

Antidiabetic Effects

Rhodanine derivatives have been studied for their potential as antidiabetic agents through their action as PPAR-γ agonists:

- These compounds have been reported to improve insulin sensitivity and enhance glucose uptake in peripheral tissues .

- A novel thiazolidinedione derivative was synthesized, showing significant efficacy in stimulating insulin secretion relative to traditional treatments .

Case Studies and Research Findings

Several studies have highlighted the biological activities of rhodanine derivatives:

- Anticancer Study : A comprehensive structure-activity relationship analysis demonstrated that specific substitutions at the N-3 position significantly influenced anticancer efficacy against various cell lines.

- Microbial Inhibition : Research on rhodanine derivatives indicated that structural modifications could lead to enhanced inhibition of bacterial growth, particularly against resistant strains.

- Diabetes Management : Investigations into PPAR-γ activation by rhodanine derivatives revealed promising results for enhancing metabolic profiles in diabetic models.

Propriétés

IUPAC Name |

3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS2/c15-12-8-17-13(16)14(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQHTADDWORHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178108 | |

| Record name | Rhodanine, 3-(1-naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23517-78-4 | |

| Record name | 3-(1-Naphthalenyl)-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23517-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 3-(1-naphthyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, 3-(1-naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.